molecular formula C17H15N3O3S B2939287 3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886912-35-2

3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Número de catálogo B2939287
Número CAS: 886912-35-2
Peso molecular: 341.39
Clave InChI: KTAAZYKOVQCHMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, also known as MMB, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.

Aplicaciones Científicas De Investigación

Antidiabetic Activity

  • Research has demonstrated the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, including 1,3,4-oxadiazole compounds, highlighting their potential in managing diabetes through α-amylase inhibition assays (J. Lalpara et al., 2021).

Anticancer Activity

  • Another study synthesized 1,3,4-oxadiazole derivatives and evaluated them for anticancer activity. Certain compounds showed significant activity against various cancer cell lines, suggesting the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment (Salahuddin et al., 2014).

Antibacterial and Antimicrobial Activities

  • Novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles have been synthesized and tested for antibacterial activity, revealing potential applications in developing new antibacterial agents (А. А. Aghekyan et al., 2020).

Nematocidal Activity

  • A series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group was synthesized, some of which showed good nematocidal activity against Bursaphelenchus xylophilus, indicating their potential as nematicides (Dan Liu et al., 2022).

Antihyperglycemic Agents

  • The development of antihyperglycemic agents based on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives points to the use of 1,3,4-oxadiazole derivatives in treating diabetes mellitus (M. Nomura et al., 1999).

Propiedades

IUPAC Name

3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-7-3-5-11(9-13)15(21)18-17-20-19-16(23-17)12-6-4-8-14(10-12)24-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAAZYKOVQCHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.